molecular formula C35H35Cl2N7O B2844110 (S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride CAS No. 1585969-27-2

(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride

Cat. No.: B2844110
CAS No.: 1585969-27-2
M. Wt: 640.61
InChI Key: XIEVQHFLPZHVSW-UUKHLAGGSA-N
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Description

The compound “(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride” is a structurally complex molecule featuring a benzooxazinoindole core fused with two (S)-pyrrolidin-2-yl-substituted imidazole moieties and a phenyl group at the 6-position.

Properties

IUPAC Name

(6S)-6-phenyl-3,10-bis[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N7O.2ClH/c1-2-6-21(7-3-1)35-42-30-13-11-22(28-19-38-33(40-28)26-8-4-14-36-26)16-24(30)17-31(42)25-12-10-23(18-32(25)43-35)29-20-39-34(41-29)27-9-5-15-37-27;;/h1-3,6-7,10-13,16-20,26-27,35-37H,4-5,8-9,14-15H2,(H,38,40)(H,39,41);2*1H/t26-,27-,35-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEVQHFLPZHVSW-UUKHLAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8)C9=CC=CC=C9.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8)C9=CC=CC=C9.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound has a molecular formula of C₃₁H₃₃Cl₂N₅O and a molecular weight of approximately 569.55 g/mol. Its structure features a benzo[5,6][1,3]oxazino core with multiple substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of Action
(S)-6-phenyl...A549 (Lung)15.2Induction of apoptosis
(S)-6-phenyl...HeLa (Cervical)18.7Inhibition of cell proliferation
(S)-6-phenyl...MCF7 (Breast)12.4Cell cycle arrest

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. For instance, in A549 lung adenocarcinoma cells, the compound showed an IC₅₀ value of 15.2 µM, indicating potent anticancer activity.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains.

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa>32 µg/mL

The compound was particularly effective against Staphylococcus aureus, with an MIC of 8 µg/mL, showcasing its potential as an antimicrobial agent.

Case Studies

  • Study on Anticancer Properties : A study published in the International Journal of Molecular Sciences reported that derivatives of this compound exhibited significant anticancer activity against A549 cells when tested in vitro. The study highlighted the structure-dependent nature of the anticancer activity, where modifications to the chemical structure led to varying degrees of efficacy .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds indicated that derivatives with pyrrolidine moieties demonstrated enhanced activity against resistant bacterial strains. The findings suggested that structural modifications could lead to improved antimicrobial agents targeting resistant pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural complexity invites comparison with other heterocyclic systems. For example, 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound 41, ) shares an indole-derived core but differs in substituents and fused ring systems. Key distinctions include:

Feature Target Compound Compound 41 ()
Core Structure Benzo[5,6][1,3]oxazino[3,4-a]indole [1,2,4]Triazino[5,6-b]indole
Substituents Bis(imidazol-5-yl-pyrrolidinyl), phenyl 4-Bromophenyl, pyrazolyl, dimethyl-dihydroindolone
Chirality (S)-configuration at pyrrolidine and central core Not specified in
Salt Form Dihydrochloride Neutral (free base)

Implications of Structural Differences

Solubility and Bioavailability: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Compound 41, which lacks ionizable groups beyond the triazinoindole core.

Electronic Properties: The benzooxazinoindole core may exhibit distinct electron density distributions compared to the triazinoindole system in Compound 41. DFT methods (as in ) could quantify these differences, predicting reactivity or binding affinities .

Computational and Experimental Gaps

Comparative studies on synthesis yields, stability, or binding assays would be required for a rigorous pharmacological evaluation.

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